molecular formula C15H21NO4 B13781385 Benzoic acid, 4-nitro-, octyl ester CAS No. 6500-50-1

Benzoic acid, 4-nitro-, octyl ester

Cat. No.: B13781385
CAS No.: 6500-50-1
M. Wt: 279.33 g/mol
InChI Key: WHZYPQVZYYTVFW-UHFFFAOYSA-N
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Description

Benzoic acid, 4-nitro-, octyl ester, also known as octyl 4-nitrobenzoate, is an organic compound with the molecular formula C15H21NO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an octyl group, and a nitro group is attached to the benzene ring at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-nitro-, octyl ester typically involves the esterification of 4-nitrobenzoic acid with octanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

4-Nitrobenzoic acid+OctanolH2SO4Benzoic acid, 4-nitro-, octyl ester+Water\text{4-Nitrobenzoic acid} + \text{Octanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Nitrobenzoic acid+OctanolH2​SO4​​Benzoic acid, 4-nitro-, octyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-nitro-, octyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 4-nitrobenzoic acid and octanol in the presence of a strong acid or base.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where it is replaced by other substituents.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-nitro-, octyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-nitro-, octyl ester is primarily related to its ability to interact with biological membranes due to its lipophilic nature. It can penetrate lipid bilayers and affect membrane fluidity and permeability. Additionally, the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, octyl ester: Lacks the nitro group, making it less reactive in redox reactions.

    Benzoic acid, 4-amino-, octyl ester: Contains an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.

Uniqueness

Benzoic acid, 4-nitro-, octyl ester is unique due to the presence of both the octyl ester and nitro functionalities. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity and the ability to participate in redox reactions, making it valuable in various applications .

Properties

CAS No.

6500-50-1

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

octyl 4-nitrobenzoate

InChI

InChI=1S/C15H21NO4/c1-2-3-4-5-6-7-12-20-15(17)13-8-10-14(11-9-13)16(18)19/h8-11H,2-7,12H2,1H3

InChI Key

WHZYPQVZYYTVFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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